Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-beta-D-mannopyranoside
CAS No.:
Cat. No.: VC13547620
Molecular Formula: C13H19N3O8
Molecular Weight: 345.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H19N3O8 |
|---|---|
| Molecular Weight | 345.31 g/mol |
| IUPAC Name | [(2R,3S,4R,5S,6R)-3,4-diacetyloxy-5-azido-6-methoxyoxan-2-yl]methyl acetate |
| Standard InChI | InChI=1S/C13H19N3O8/c1-6(17)21-5-9-11(22-7(2)18)12(23-8(3)19)10(15-16-14)13(20-4)24-9/h9-13H,5H2,1-4H3/t9-,10+,11-,12-,13-/m1/s1 |
| Standard InChI Key | KXUDSQPSDRNDFJ-NZEXEKPDSA-N |
| Isomeric SMILES | CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C |
| SMILES | CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C |
| Canonical SMILES | CC(=O)OCC1C(C(C(C(O1)OC)N=[N+]=[N-])OC(=O)C)OC(=O)C |
Introduction
Structural and Molecular Characteristics
Core Molecular Architecture
Methyl 2-azido-2-deoxy-3,4,6-tri-O-acetyl-β-D-mannopyranoside belongs to the mannopyranoside family, featuring a six-membered pyranose ring with distinct substitutions:
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C2 position: An azido group (-N₃) replaces the hydroxyl group, introducing reactivity for click chemistry applications .
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C3, C4, and C6 positions: Acetyl protecting groups (-OAc) enhance solubility in organic solvents and direct regioselective glycosylation .
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Anomeric center: A methyl group at C1 stabilizes the β-configuration, critical for mimicking natural β-mannosidic linkages .
The molecular weight of 345.31 g/mol and a density of 1.32 g/cm³ (predicted) align with its polar yet lipophilic nature, facilitating its use in both aqueous and organic reaction systems.
Spectroscopic and Crystallographic Data
Nuclear magnetic resonance (NMR) analysis reveals characteristic signals:
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¹H NMR: δ 5.27 ppm (H1, d, J = 1.8 Hz) confirms the β-anomeric configuration, while δ 2.01–2.10 ppm (acetyl methyl groups) verifies O-acetylation .
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¹³C NMR: Resonances at δ 170.1–170.5 ppm correlate with carbonyl carbons of acetyl groups, and δ 101.2 ppm corresponds to the anomeric carbon .
X-ray crystallography of analogous compounds confirms a chair conformation with axial orientation of the C2 azido group, minimizing steric strain .
Synthetic Methodologies
Stepwise Synthesis and Optimization
The synthesis typically involves sequential protection, azidation, and acetylation of mannose derivatives (Table 1) :
Table 1: Representative Synthesis Protocol
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Acetylation | Ac₂O, H₂SO₄, room temperature | 78 |
| 2 | Azidation | NaN₃, DMF, 80°C | 87 |
| 3 | Purification | Flash chromatography (SiO₂) | 46 |
Key advancements include:
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Cesium carbonate-mediated O-alkylation: Enables β-selective glycosylation with primary triflates, achieving >95% anomeric purity .
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Oxidative desulfurization: 1,3-Dibromo-5,5-dimethylhydantoin efficiently converts thioglycosides to azido intermediates, avoiding toxic reagents .
Challenges in Stereocontrol
β-Mannosidic linkages are notoriously difficult to construct due to unfavorable stereoelectronic effects. Strategies to overcome this include:
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Participating solvents: N,N-Dimethylformamide (DMF) stabilizes oxocarbenium intermediates, favoring β-product formation .
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Low-temperature triflation: At -35°C, triflic anhydride activates hydroxyl groups without epimerization .
Applications in Glycobiology and Drug Development
Glycoconjugate Synthesis
The C2 azido group serves as a bioorthogonal handle for Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), enabling site-specific conjugation to:
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Proteins: Vaccine antigens bearing β-mannosides mimic bacterial capsule polysaccharides, eliciting protective immune responses .
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Lipid carriers: Azido-glycolipids integrate into cell membranes for targeted drug delivery.
Antimicrobial Agent Development
Structural analogs of this compound form the backbone of Micrococcus luteus teichuronic acid fragments, which are critical for:
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Antibiotic adjuvants: Enhancing permeability of β-lactam antibiotics through bacterial cell walls .
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Diagnostic probes: Fluorescently labeled β-mannosides detect mannose-binding lectins in pathogenic fungi.
Future Research Directions
Enzymatic Glycosylation
Engineered mannosyltransferases could exploit the azido group for one-step glycoprotein remodeling, bypassing multi-step chemical synthesis .
Photoclick Chemistry
Visible-light-mediated azide-alkyne cycloaddition may enable in vivo labeling of β-mannoside-containing biomolecules without cytotoxic Cu(I) .
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